molecular formula C14H10BrN3O3 B401247 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide

Cat. No.: B401247
M. Wt: 348.15g/mol
InChI Key: AKECINLGBITRFT-YAXRCOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is a chemical compound that features a benzodioxole moiety linked to a bromonicotinohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-bromonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom in the nicotinohydrazide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and nicotinohydrazide moieties.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted nicotinohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with DNA, potentially leading to antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is unique due to the presence of both the benzodioxole and bromonicotinohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10BrN3O3

Molecular Weight

348.15g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C14H10BrN3O3/c15-11-4-10(6-16-7-11)14(19)18-17-5-9-1-2-12-13(3-9)21-8-20-12/h1-7H,8H2,(H,18,19)/b17-5+

InChI Key

AKECINLGBITRFT-YAXRCOADSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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